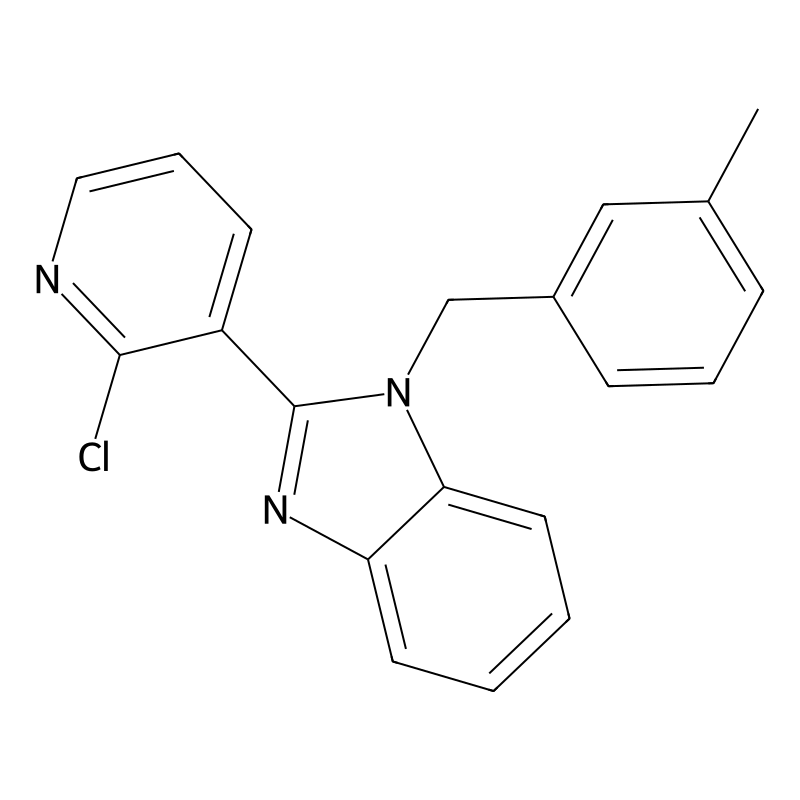

2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole is a complex organic molecule characterized by its unique structure, which includes a benzimidazole core fused with a pyridine ring and a benzyl group. Its molecular formula is with a molecular weight of approximately 337.78 g/mol. The compound exhibits significant structural diversity due to the presence of various functional groups, including chlorine and methyl substituents, which contribute to its chemical properties and biological activities.

Molecular Structure Analysis

The molecular structure features:

- A benzimidazole ring, which consists of a fused benzene and imidazole ring.

- A pyridine ring substituted at the 2-position with chlorine.

- A benzyl group attached at the 1-position of the benzimidazole.

This arrangement allows for potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

There is no current information on the mechanism of action of this specific compound. However, benzimidazoles can exhibit various biological activities depending on their structure. Some function as antimicrobials by inhibiting enzymes essential for fungal growth []. Others may have antiparasitic or anticancer properties through various mechanisms.

Benzimidazole derivatives typically undergo various reactions, including:

- Nucleophilic substitutions at the nitrogen atoms.

- Electrophilic aromatic substitutions on the aromatic rings.

- Formation of salts with acids due to the basic nature of the nitrogen atoms in the benzimidazole structure .

These reactions can lead to modifications that enhance the pharmacological properties of the compound.

The compound has been identified as a potential GPR39 agonist, which is involved in multiple physiological processes. Research indicates that it interacts with zinc ions, enhancing GPR39 activation, thus broadening its potential therapeutic applications. Additionally, derivatives of benzimidazole have shown significant antimicrobial and antioxidant activities, making them candidates for further development in treating various diseases .

Synthesis methods for this compound generally involve:

- Formation of the benzimidazole core through cyclization reactions involving o-phenylenediamines and carboxylic acids or their derivatives.

- Chlorination at the pyridine ring using chlorinating agents.

- Benzylation through nucleophilic substitution reactions where a suitable benzyl halide reacts with the nitrogen atom in the benzimidazole structure.

These methods allow for the introduction of various substituents, tailoring the compound's properties for specific applications.

The applications of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole extend to:

- Development of pharmaceuticals targeting GPR39.

- Use as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.

- Potential inclusion in formulations aimed at oxidative stress reduction due to its antioxidant properties .

Interaction studies have shown that this compound can effectively modulate receptor activity and influence cellular pathways associated with GPR39. These studies are crucial for understanding how such compounds can be utilized in therapeutic contexts, particularly in conditions related to metabolic disorders or inflammation.

Several compounds share structural similarities with 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole | Different substitution pattern on benzyl group | |

| 2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole | Ethyl instead of methyl on benzyl group | |

| 2-(2-chloro-3-pyridinyl)-1-methyl-1H-benzimidazole | Methyl substitution on benzimidazole |

Uniqueness

The uniqueness of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole lies in its specific combination of substituents that enhance its biological activity while maintaining stability. The presence of both chlorine and methyl groups allows for diverse interactions within biological systems compared to other similar compounds.